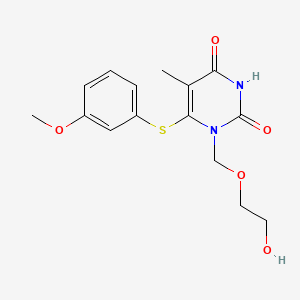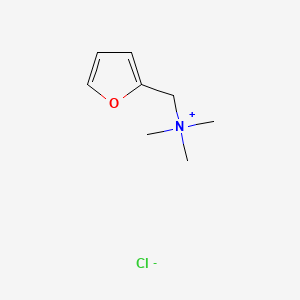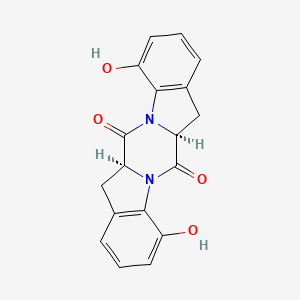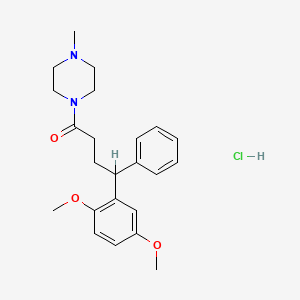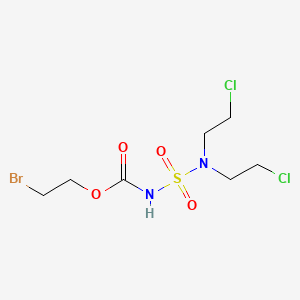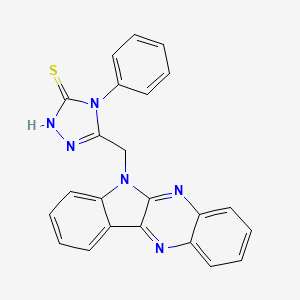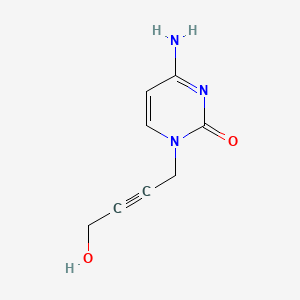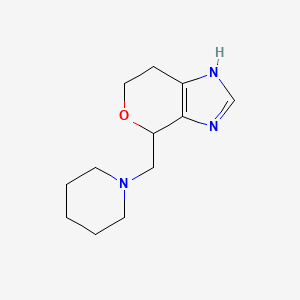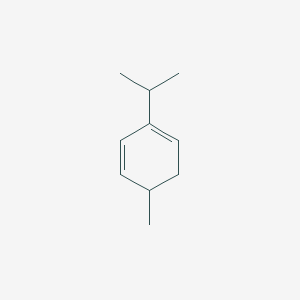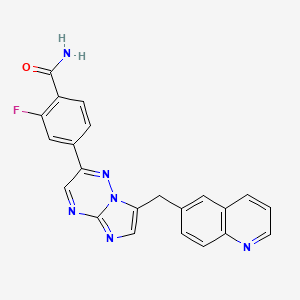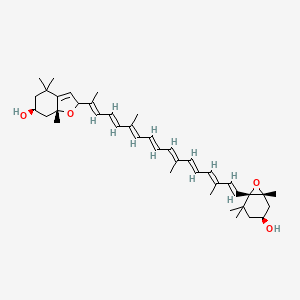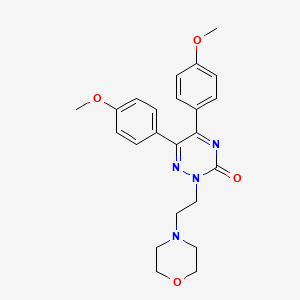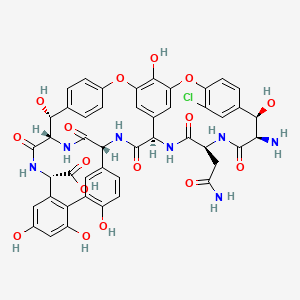
Eremomycin aglycone hexapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremomycin aglycone hexapeptide is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics are known for their effectiveness against Gram-positive bacteria. This compound, specifically, is a deglycosylated form of eremomycin, meaning it lacks the sugar moieties present in the parent compound. This modification can alter its biological activity and pharmacokinetic properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin aglycone hexapeptide typically involves the deglycosylation of eremomycin. This process can be achieved through acid hydrolysis using hydrogen fluoride, which removes the sugar moieties from the parent antibiotic . The reaction conditions must be carefully controlled to prevent degradation of the peptide backbone.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of actinomycete cultures to produce eremomycin, followed by chemical deglycosylation. The resulting product is then purified using techniques such as ion-exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Eremomycin aglycone hexapeptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for deglycosylation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in the formation of reduced amino acid residues .
Applications De Recherche Scientifique
Eremomycin aglycone hexapeptide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of eremomycin aglycone hexapeptide involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation processes, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death . The molecular targets include the enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .
Comparaison Avec Des Composés Similaires
Eremomycin aglycone hexapeptide can be compared to other glycopeptide antibiotics, such as:
Propriétés
Numéro CAS |
185461-61-4 |
|---|---|
Formule moléculaire |
C46H40ClN7O16 |
Poids moléculaire |
982.3 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C46H40ClN7O16/c47-24-10-18-4-8-28(24)70-30-12-19-11-29(40(30)61)69-21-5-1-16(2-6-21)39(60)37-45(66)53-36(46(67)68)23-13-20(55)14-27(57)32(23)22-9-17(3-7-26(22)56)34(43(64)54-37)52-44(65)35(19)51-41(62)25(15-31(48)58)50-42(63)33(49)38(18)59/h1-14,25,33-39,55-57,59-61H,15,49H2,(H2,48,58)(H,50,63)(H,51,62)(H,52,65)(H,53,66)(H,54,64)(H,67,68)/t25-,33+,34+,35+,36-,37-,38+,39+/m0/s1 |
Clé InChI |
ZUXYELXLKGTWOK-WZRYFPGASA-N |
SMILES isomérique |
C1=CC2=CC=C1[C@H]([C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O |
SMILES canonique |
C1=CC2=CC=C1C(C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


